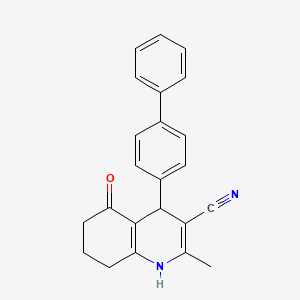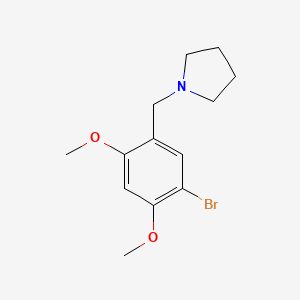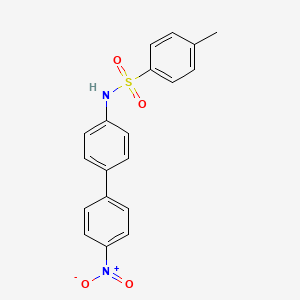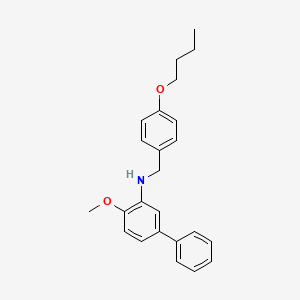
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through the formation of stable enzyme-inhibitor complexes. N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide is thought to bind to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, antimicrobial activity, and anti-inflammatory activity. It has also been reported to possess antioxidant properties and to exhibit cytotoxic activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide in lab experiments is its high potency and selectivity towards various enzymes and bacterial strains. However, one of the limitations is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, including the development of novel synthetic routes for its preparation, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate its safety and toxicity profiles, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide involves the reaction of 2-(1H-1,2,3-triazol-1-yl)acetic acid with 2-methyl-2H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction leads to the formation of N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide, which is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. N-(2-methyl-2H-1,2,3-triazol-4-yl)-2-(1H-1,2,3-triazol-1-yl)acetamide has also been reported to possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
N-(2-methyltriazol-4-yl)-2-(triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N7O/c1-13-9-4-6(11-13)10-7(15)5-14-3-2-8-12-14/h2-4H,5H2,1H3,(H,10,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWLMHPWKNVUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)NC(=O)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180189.png)
![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)



![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)
![4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine](/img/structure/B5180253.png)

![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5180261.png)

![8-methoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5180280.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)